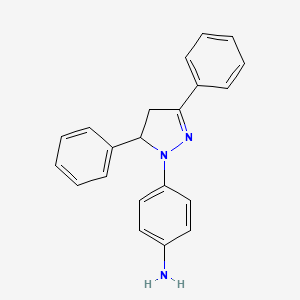
1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene is an organophosphorus compound that features a phenyl group substituted with a dicyclohexylphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene typically involves the reaction of dicyclohexylphosphine with a suitable phenyl halide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of 1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene involves its interaction with molecular targets through its phosphoryl group. The compound can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The pathways involved often include the formation of intermediate complexes that undergo subsequent reactions to yield the desired products.
Vergleich Mit ähnlichen Verbindungen
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Comparison: 1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene is unique due to its specific substitution pattern and the presence of both phenyl and dicyclohexylphosphoryl groups. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in catalysis and material science.
Eigenschaften
Molekularformel |
C30H35OP |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene |
InChI |
InChI=1S/C30H35OP/c31-32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)30-23-13-12-22-29(30)28-21-11-10-20-27(28)24-14-4-1-5-15-24/h1,4-5,10-15,20-23,25-26H,2-3,6-9,16-19H2 |
InChI-Schlüssel |
YJYTXGZIPQMUQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



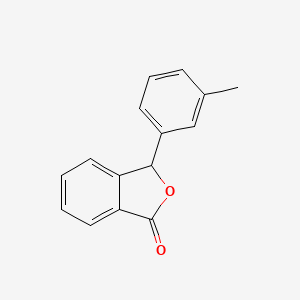

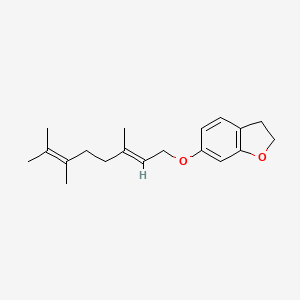
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)
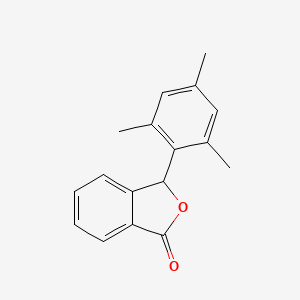
![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
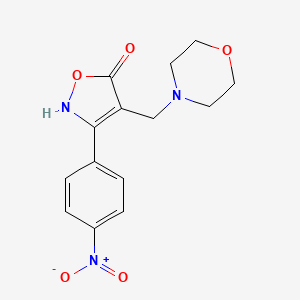
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
